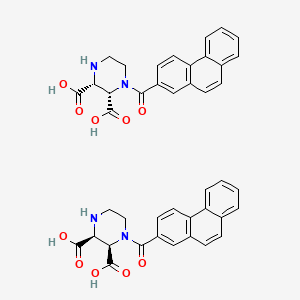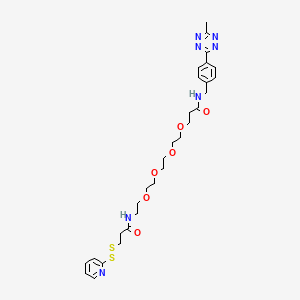
Methyltetrazine-PEG4-SSPy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG4-SSPy is a polyethylene glycol (PEG)-based PROTAC linker. It is a versatile compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and is known for its application in click chemistry. The compound contains a methyltetrazine group, which is highly reactive and can undergo inverse electron demand Diels-Alder reactions with molecules containing trans-cyclooctene (TCO) groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-SSPy is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group and a PEG chain. The synthesis typically involves the following steps:
Formation of Methyltetrazine Group: The methyltetrazine group is synthesized through a series of reactions starting from commercially available precursors.
PEGylation: The PEG chain is introduced to enhance the solubility and biocompatibility of the compound.
Linker Formation: The methyltetrazine group is then linked to the PEG chain through a series of coupling reactions
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Purification: The product is purified using techniques such as chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the product
Análisis De Reacciones Químicas
Types of Reactions: Methyltetrazine-PEG4-SSPy undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction occurs between the methyltetrazine group and strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable dihydropyridazine linkages
Cleavage Reactions: The disulfide bond in the SSPy group can be cleaved under reducing conditions, making it useful for controlled release applications
Common Reagents and Conditions:
Reagents: Common reagents include trans-cyclooctene, norbornene, and cyclopropene for iEDDA reactions.
Conditions: The reactions typically occur under mild buffer conditions without the need for accessory reagents such as copper catalysts or reducing agents
Major Products: The major products formed from these reactions are stable dihydropyridazine linkages and cleaved disulfide bonds, which can be used for further functionalization or controlled release applications .
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG4-SSPy has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for bioconjugation and labeling of biomolecules.
Biology: Employed in the synthesis of PROTACs for targeted protein degradation
Medicine: Utilized in drug delivery systems for controlled release of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
Methyltetrazine-PEG4-SSPy exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine group reacts with strained alkenes to form stable dihydropyridazine linkages.
Disulfide Bond Cleavage: The SSPy group contains a disulfide bond that can be cleaved under reducing conditions, allowing for controlled release of attached molecules.
Molecular Targets and Pathways: The primary molecular targets are strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene. The pathways involved include the formation of dihydropyridazine linkages and cleavage of disulfide bonds .
Comparación Con Compuestos Similares
Methyltetrazine-PEG4-SSPy is unique due to its combination of a methyltetrazine group and a PEG chain, which provides high reactivity, solubility, and biocompatibility. Similar compounds include:
Methyltetrazine-PEG4-NHS: Another PEG-based PROTAC linker with a different functional group for bioconjugation.
Methyltetrazine-PEG4-Azide: A similar compound used in click chemistry with an azide functional group.
These compounds share similar properties but differ in their functional groups, which provide distinct reactivity and applications .
Propiedades
Fórmula molecular |
C29H39N7O6S2 |
|---|---|
Peso molecular |
645.8 g/mol |
Nombre IUPAC |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C29H39N7O6S2/c1-23-33-35-29(36-34-23)25-7-5-24(6-8-25)22-32-26(37)9-13-39-15-17-41-19-20-42-18-16-40-14-12-30-27(38)10-21-43-44-28-4-2-3-11-31-28/h2-8,11H,9-10,12-22H2,1H3,(H,30,38)(H,32,37) |
Clave InChI |
QXFIMEMMJHLDTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


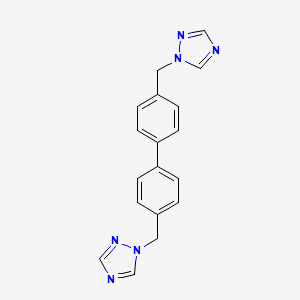

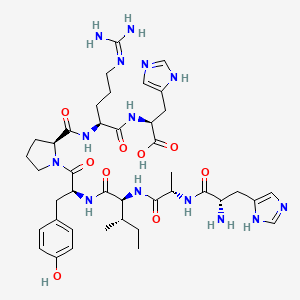

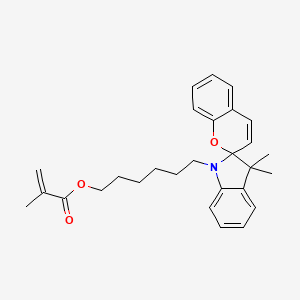
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
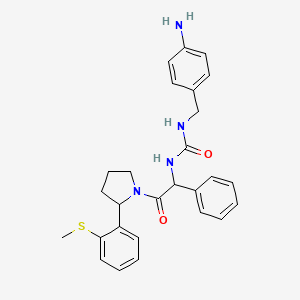
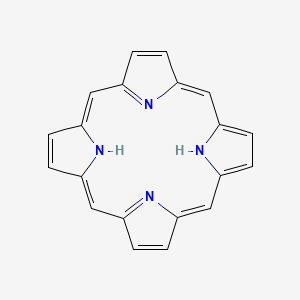
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)


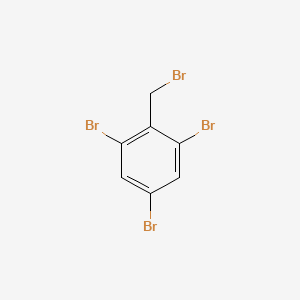
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
